N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide is a synthetic compound known for its potential anti-inflammatory properties. This compound is a derivative of sulfadimethoxine, a sulfonamide antibiotic, and has been studied for its ability to inhibit oxidative bursts in phagocytes and reduce inflammation .
Preparation Methods
The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide involves several steps. The starting materials typically include 2,6-dimethoxypyrimidine and 4-nitrophenol. The reaction conditions often involve the use of solvents such as hexane, ethyl acetate, and acetone to remove impurities . The compound is characterized using techniques such as 1H-NMR, 13C-NMR, IR, and HR-FAB spectroscopic methods .
Chemical Reactions Analysis
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Scientific Research Applications
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sulfonamide derivatives.
Industry: The compound may be used in the development of new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide involves the inhibition of oxidative bursts in phagocytes. This is achieved by downregulating the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of the anti-inflammatory cytokine IL-10 . This dual action helps to reduce inflammation and oxidative stress in the body.
Comparison with Similar Compounds
Similar compounds to N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide include other sulfonamide derivatives such as:
Sulfadimethoxine: A sulfonamide antibiotic with similar anti-inflammatory properties.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim for bacterial infections.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O8S/c1-31-19-11-17(22-20(23-19)32-2)24-34(29,30)16-9-3-13(4-10-16)21-18(26)12-33-15-7-5-14(6-8-15)25(27)28/h3-11H,12H2,1-2H3,(H,21,26)(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGOIHHXMULYNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.